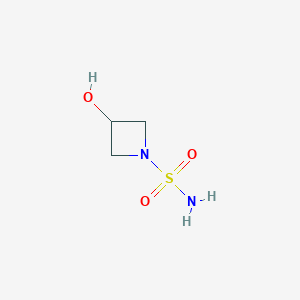
(3-bromo-4-fluorophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-4-fluorophenyl)methanesulfonamide: is a chemical compound characterized by a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-bromo-4-fluorophenyl)methanesulfonamide typically involves the bromination and fluorination of phenylmethanesulfonamide. The reaction conditions include the use of brominating agents such as bromine (Br2) and fluorinating agents like diethylaminosulfur trifluoride (DAST) under controlled temperatures and reaction times.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the aforementioned reagents. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
(3-Bromo-4-fluorophenyl)methanesulfonamide: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Brominated or fluorinated phenols.
Reduction: Corresponding amines or alcohols.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
(3-Bromo-4-fluorophenyl)methanesulfonamide: has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3-bromo-4-fluorophenyl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
(3-Bromo-4-fluorophenyl)methanesulfonamide: can be compared to other similar compounds, such as:
3-Bromo-4-fluorobenzene: Lacks the methanesulfonamide group.
4-Fluoro-3-bromophenol: Contains a hydroxyl group instead of methanesulfonamide.
3-Bromo-4-fluorobenzamide: Features an amide group instead of methanesulfonamide.
These compounds differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
1184814-60-5 |
|---|---|
Molecular Formula |
C7H7BrFNO2S |
Molecular Weight |
268.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



